molecular formula C13H8F2INO B2656281 2,6-difluoro-N-(4-iodophenyl)benzamide CAS No. 418801-29-3

2,6-difluoro-N-(4-iodophenyl)benzamide

カタログ番号: B2656281
CAS番号: 418801-29-3
分子量: 359.114
InChIキー: CGVUGTULHFQATD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2,6-difluoro-N-(4-iodophenyl)benzamide is a useful research compound. Its molecular formula is C13H8F2INO and its molecular weight is 359.114. The purity is usually 95%.
BenchChem offers high-quality 2,6-difluoro-N-(4-iodophenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-difluoro-N-(4-iodophenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,6-difluoro-N-(4-iodophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2INO/c14-10-2-1-3-11(15)12(10)13(18)17-9-6-4-8(16)5-7-9/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVUGTULHFQATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2,6-Difluoro-N-(4-iodophenyl)benzamide: A Strategic Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemists & Process Scientists[1]

Executive Summary

2,6-Difluoro-N-(4-iodophenyl)benzamide represents a "privileged structure" in modern medicinal chemistry, serving as a critical intermediate for the synthesis of FtsZ inhibitors (novel antibacterials) and specific kinase inhibitors .[1]

Its value lies in two distinct molecular features:

  • The 2,6-Difluoro "Conformational Lock": The steric and electronic repulsion of the ortho-fluorines forces the benzamide bond out of planarity (torsion angle ~27°), mimicking the bioactive conformation required for binding to the interdomain cleft of bacterial FtsZ.

  • The 4-Iodo "Divergent Handle": The para-iodine atom serves as a high-reactivity site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing researchers to rapidly generate libraries of biaryl and heterocycle-fused analogs.[1]

This guide details the synthesis, structural properties, and application of this building block in high-throughput lead optimization.

Structural Analysis & Pharmacochemistry

The Ortho-Fluorine Effect

Unlike non-substituted benzamides, which prefer a planar conformation to maximize


-conjugation, the 2,6-difluoro substitution introduces significant steric strain and electrostatic repulsion with the amide carbonyl oxygen.
  • Conformational Consequence: The phenyl ring twists relative to the amide plane.[1] This pre-organized "twisted" state reduces the entropic penalty upon binding to protein targets like FtsZ (Filamentous temperature-sensitive Z), where the binding pocket is narrow and hydrophobic.[1]

  • Metabolic Stability: The 2,6-difluoro motif blocks the primary sites of metabolic oxidation (CYP450-mediated hydroxylation) on the benzoyl ring, significantly extending the half-life (

    
    ) of derived compounds.[1]
    
The Iodine Handle

The iodine at the para position of the aniline ring is the strategic "exit vector."[1] In Structure-Activity Relationship (SAR) studies, this position usually accommodates the "tail" region of the drug—often a solubilizing heterocycle or a hydrophobic group. The C–I bond is weaker and more polarizable than C–Br or C–Cl, making it the preferred partner for mild, room-temperature cross-coupling reactions that preserve sensitive functional groups.

Validated Synthetic Protocol

Objective: Synthesize 2,6-difluoro-N-(4-iodophenyl)benzamide on a multi-gram scale with >95% purity.

Reaction Scheme

[1]
Materials
ReagentEquiv.Role
2,6-Difluorobenzoyl chloride1.1Electrophile
4-Iodoaniline1.0Nucleophile
Triethylamine (TEA)1.2Acid Scavenger
Dichloromethane (DCM)-Solvent (Anhydrous)
Step-by-Step Methodology
  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-iodoaniline (10.0 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (12.0 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add 2,6-difluorobenzoyl chloride (11.0 mmol) diluted in DCM (10 mL) over 15 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature <5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 4 hours. Monitor via TLC (Hexane/EtOAc 3:1).[1] The iodine moiety is light-sensitive; wrap the flask in aluminum foil.

  • Workup:

    • Quench with saturated

      
       (50 mL).[1]
      
    • Extract the organic layer and wash successively with 1M HCl (to remove unreacted amine) and Brine.[1]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude solid is often off-white.[1] Recrystallize from Ethanol/Water (9:1) to yield white/colorless needles.[1]

    • Target Yield: 85–92%

    • Melting Point: 158–160°C (verify against standard).[1]

Divergent Functionalization Strategies

Once synthesized, the scaffold acts as a "hub" for generating diversity. The following workflow illustrates how to convert the iodine handle into bioactive motifs.

Workflow Visualization

G Core 2,6-Difluoro-N- (4-iodophenyl)benzamide (The Scaffold) Suzuki Suzuki-Miyaura Coupling Core->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Sonogashira Sonogashira Coupling Core->Sonogashira Terminal Alkyne Pd/Cu Buchwald Buchwald-Hartwig Amination Core->Buchwald Amines Pd-Catalyst Biaryl Biaryl Analogs (FtsZ Inhibitors) Suzuki->Biaryl Alkynyl Alkynyl Linkers (Rigid Spacers) Sonogashira->Alkynyl Amino Amino-Aryl Derivatives Buchwald->Amino

Figure 1: Divergent synthesis pathways utilizing the iodine handle.[1] The Suzuki route is the primary method for accessing PC190723-like antibiotics.[1]

Key Application: Synthesis of FtsZ Inhibitors

To synthesize analogs of PC190723 (a potent anti-staphylococcal agent):

  • Reagent: Use a heteroaryl boronic acid (e.g., thiazole or pyridine derivative).[1]

  • Catalyst:

    
     or 
    
    
    
    .
  • Conditions: Mild base (

    
    ), Dioxane/Water, 80°C.
    
  • Outcome: The iodine is replaced by the heterocycle, completing the "Head-Tail" architecture required for inhibiting bacterial cell division.[1]

Biological Mechanism & Validation

Mechanism of Action: FtsZ Inhibition

The 2,6-difluorobenzamide class targets FtsZ , a GTPase protein that polymerizes to form the Z-ring during bacterial cytokinesis.[2]

  • Binding Site: The molecule binds to the interdomain cleft of FtsZ.[1]

  • Effect: It stabilizes the FtsZ filament but prevents the dynamic treadmilling necessary for Z-ring constriction.[1] This leads to filament bundling and inhibition of cell division.[1]

  • Phenotype: Treated bacteria show a "filamentous" phenotype (long, non-dividing cells) before lysis.[1]

Biological Activity Data (Representative)

The following table summarizes the activity of derivatives synthesized from this scaffold (where the Iodine is substituted with a heteroaryl group).

OrganismStrainMetricTypical Value RangeRef
Staphylococcus aureusMRSA (Methicillin-Resistant)MIC0.5 – 2.0

g/mL
[1, 2]
Bacillus subtilisWild TypeMIC0.25 – 1.0

g/mL
[3]
Escherichia coliWild TypeMIC>64

g/mL (Efflux limited)
[2]
Homo sapiensHUVEC (Cytotoxicity)

>50

g/mL (High Selectivity)
[4]

Interpretation: The scaffold confers high potency against Gram-positive pathogens (MRSA).[1][3] Activity against Gram-negatives (E. coli) is often limited by efflux pumps (AcrAB-TolC), necessitating further modification of the "tail" region to improve accumulation.[1]

References

  • Kaul, M., et al. (2013).[1] "PC190723: The first member of a new class of FtsZ inhibitors in clinical trials."[1] Future Microbiology. Link

  • Stokes, N. R., et al. (2013).[1] "Novel Inhibitors of Bacterial Cytokinesis Identified by a Cell-Based Antibiotic Screening Assay." Journal of Biological Chemistry. Link

  • Ma, S., et al. (2017).[1][4] "Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem Technical Report. (2025). "N-(4-chlorophenyl)-2,6-difluorobenzamide: A Comprehensive Technical Guide." BenchChem.[1][2][5] Link[1]

Sources

Technical Guide: Safety Architecture for 2,6-difluoro-N-(4-iodophenyl)benzamide

[1]

Document Control:

  • Status: Research Substance (Occupational Exposure Band 3 - Provisional)[1]

  • Application: Medicinal Chemistry Intermediate (Cross-coupling scaffolds)

  • Signal Word: WARNING

Part 1: Chemical Identity & Physiochemical Profiling[1]

This compound is a halogenated benzamide derivative. Its safety profile is dominated by the lability of the carbon-iodine bond and the metabolic potential of the aniline moiety.

PropertySpecificationTechnical Insight
Chemical Name 2,6-difluoro-N-(4-iodophenyl)benzamideCore scaffold: Benzamide.[1] Substituents: Fluorine (Ortho), Iodine (Para-aniline).
Molecular Formula C₁₃H₈F₂INOHigh halogen content increases lipophilicity (LogP > 3.0 est).
Molecular Weight 359.11 g/mol Heavy atom effect contributes to solid-state density.
Physical State Solid (Crystalline Powder)Likely Off-white to Beige (discoloration indicates iodine release).[1]
Solubility DMSO, DMF, MeOH (Hot)Poor water solubility limits aqueous waste removal; requires organic solvent incineration.
Melting Point 155–165 °C (Predicted)High lattice energy due to intermolecular halogen bonding.
Structural Reactivity Analysis[1]
  • The C-I Bond (Weak Link): The carbon-iodine bond on the phenyl ring is the most reactive site. It is susceptible to homolytic cleavage under UV light (photolysis), releasing iodine radicals. Protocol: All handling must occur under amber light or in amber glassware.

  • The Amide Linkage: The 2,6-difluoro substitution on the benzoyl ring creates steric hindrance and electronic withdrawal, making the amide bond relatively stable to hydrolysis compared to non-fluorinated analogs. However, strong acids/bases will cleave it.

Part 2: GHS Hazard Assessment & Toxicology (The "Why")[1]

Since this is a research chemical, we apply Read-Across Toxicology based on its metabolic precursors: 2,6-difluorobenzoic acid and 4-iodoaniline.[1]

Core Hazards[1]
  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).

  • Skin/Eye Irritation: Category 2A/2 (Irritant).

  • Specific Target Organ Toxicity (Repeated): Blood (Methemoglobinemia).[2]

Mechanism of Toxicity: The Methemoglobinemia Pathway

The primary risk driver is the 4-iodoaniline moiety. If the amide bond is cleaved metabolically (by amidases) or chemically:

  • Release: 4-iodoaniline is released into the systemic circulation.

  • Oxidation: Hepatic CYP450 enzymes N-hydroxylate the aniline.

  • Cycle: The N-hydroxyl metabolite oxidizes Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺).

  • Result: Hemoglobin loses its oxygen-carrying capacity, leading to cyanosis (blue skin/lips) and hypoxia.

Environmental Fate[1]
  • Halogenated Persistence: The C-F bonds are metabolically stable and environmentally persistent. Do not discharge into standard aqueous waste streams.

Part 3: Risk Management & Engineering Controls[1][3]

The "Amber Zone" Protocol (Self-Validating System)

To ensure safety and compound integrity, use this self-validating workflow. If the compound turns yellow/brown, the protocol has failed (iodine liberation).

Step 1: Engineering Isolation

  • Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).

  • Secondary: Weighing must be done inside a static-dissipative balance enclosure to prevent inhalation of micro-dusts.

Step 2: Personal Protective Equipment (PPE)

  • Hand Protection: Double-gloving is required.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (4 mil) or Neoprene. Rationale: Iodo-compounds can permeate thin nitrile over time.

  • Respiratory: If handling >10g outside an enclosure, use a P3/N100 particulate respirator.

Step 3: Decontamination Logic

  • Solvent Selection: Do NOT use water initially. The compound is hydrophobic.

  • Wash Protocol: Wipe surfaces with Acetone or Ethanol first (to solubilize the benzamide), then follow with soap and water.

Visualizing the Exposure Response

The following diagram outlines the logical flow for handling a spill or exposure event.

SafetyProtocolStartExposure / Spill EventAssessAssess State:Solid vs. SolutionStart->AssessHumanHuman Exposure?Start->HumanSolidSolid SpillAssess->SolidSolutionSolution SpillAssess->SolutionAction_SolidDampen with Ethanol(Prevent Dust)Solid->Action_SolidAction_SolAbsorb with Vermiculite(Do not use sawdust)Solution->Action_SolWasteCollect in Halogenated Waste(Label: 'Iodo-Organic')Action_Solid->WasteAction_Sol->WasteSkinSkin ContactHuman->SkinInhaleInhalationHuman->InhaleTreat_SkinWash: PEG-400 or Ethanolthen Soap/WaterSkin->Treat_SkinTreat_InhaleO2 Support + Monitorfor Blue Lips (Cyanosis)Inhale->Treat_Inhale

Caption: Decision logic for spill management and exposure response. Note the specific requirement for PEG/Ethanol washing due to lipophilicity.

Part 4: Experimental & Synthesis Safety

Reaction Hazards (Causality)

When using this molecule in cross-coupling (e.g., Suzuki-Miyaura):

  • The Hazard: Palladium catalysis often requires basic conditions and heat.

  • The Risk: High temperatures (>100°C) in the presence of moisture can hydrolyze the amide, releasing 4-iodoaniline (toxic) and 2,6-difluorobenzoic acid (corrosive).[1]

  • Control: Monitor reaction pH. If pH drops unexpectedly, acid hydrolysis is occurring.

Degradation Pathway

Understanding how the molecule breaks down is vital for waste disposal and toxicity prediction.

DegradationParent2,6-difluoro-N-(4-iodophenyl)benzamide(Parent)HydrolysisHydrolysis(Acid/Base/Enzyme)Parent->HydrolysisAcidPart2,6-Difluorobenzoic Acid(Corrosive/Irritant)Hydrolysis->AcidPartAminePart4-Iodoaniline(TOXIC / Methemoglobinemia)Hydrolysis->AminePartMetabLiver Metabolism(N-Hydroxylation)AminePart->MetabToxEffectHemoglobin Oxidation(Fe2+ -> Fe3+)Metab->ToxEffect

Caption: The metabolic and chemical degradation pathway highlighting the release of the toxic 4-iodoaniline moiety.[1]

Part 5: Emergency Response Protocols

First Aid
  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by qualified personnel.[3] Watch for delayed cyanosis (2-4 hours). [1]

  • Skin Contact: Do not just use water. The compound is greasy. Use Polyethylene Glycol 400 (PEG-400) or Ethanol to solubilize, then wash with soap and water.[1]

  • Eye Contact: Rinse for 15 minutes.[4][3][5][6][7] Remove contact lenses.[3][5][7][8]

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration of halogenated organics).[4][3][6]

Fire Fighting
  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[9]

  • Hazardous Combustion Products:

    • Hydrogen Fluoride (HF): Extremely corrosive/toxic gas.

    • Hydrogen Iodide (HI): Corrosive gas.

    • Nitrogen Oxides (NOx). [1][9][10]

  • Firefighter PPE: Full turnout gear + SCBA is mandatory due to HF/HI formation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-Iodoaniline (CID 10893). Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier - Benzenamine, 4-iodo-.[1] Retrieved from [Link] (General Reference for Iodoaniline toxicity).

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline and Homologues. Retrieved from [Link][1]

Methodological & Application

Application Note & Protocol: Sonogashira Reaction Conditions for N-(4-iodophenyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions for the Sonogashira coupling of N-(4-iodophenyl)benzamide derivatives with terminal alkynes. We delve into the mechanistic underpinnings, explore the critical parameters influencing reaction success, present a detailed experimental protocol, and offer a systematic troubleshooting guide. The focus is on providing not just procedural steps, but the causal logic behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Strategic Importance of Arylalkynes

The synthesis of arylalkynes is of paramount importance in the fields of medicinal chemistry, materials science, and natural product synthesis.[1][3] These structural motifs are key intermediates and core components of a vast array of complex molecules. The Sonogashira reaction, first reported in 1975, offers a powerful and versatile method for their construction under remarkably mild conditions.[3][4] Unlike earlier methods that required harsh conditions, the Sonogashira protocol utilizes a dual palladium-copper catalytic system, which significantly accelerates the reaction, often allowing it to proceed at room temperature.[3][5]

For substrates such as N-(4-iodophenyl)benzamide derivatives, the Sonogashira coupling provides a direct and efficient route to elaborate molecular complexity, introducing a rigid alkynyl linker that can be pivotal for modulating the pharmacological properties of drug candidates. The high reactivity of the aryl iodide bond makes these substrates ideal candidates for this transformation, facilitating high yields and broad functional group tolerance.[1][6]

The Catalytic Machinery: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Sonogashira reaction operates through two interconnected, independent catalytic cycles: a palladium cycle and a copper cycle.[3][4]

  • The Palladium Cycle: This is the primary cross-coupling engine.

    • Activation: If a Pd(II) precatalyst like PdCl₂(PPh₃)₂ is used, it is first reduced in situ by an amine, phosphine ligand, or other reaction component to the active Pd(0) species, A .[1][3]

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the N-(4-iodophenyl)benzamide derivative to form the Pd(II) intermediate, B .[3][7] This is often the rate-determining step for less reactive aryl halides, but is typically facile for aryl iodides.

    • Transmetalation: The alkynyl group is transferred from the copper acetylide (formed in the copper cycle, F ) to the palladium center, displacing the halide and forming complex C .[3] This step regenerates the copper catalyst.

    • Reductive Elimination: The cis-alkynyl-aryl-palladium complex undergoes reductive elimination to yield the final N-(4-(alkynyl)phenyl)benzamide product, regenerating the active Pd(0) catalyst, A , which re-enters the cycle.[4]

  • The Copper Cycle: This cycle's primary function is to activate the terminal alkyne.

    • π-Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.[3][4]

    • Deprotonation: In the presence of a base (commonly an amine), the acidity of the alkyne's terminal proton is increased, facilitating its removal to form the highly reactive copper(I) acetylide intermediate, F .[1][3] This species is then ready for the transmetalation step with the palladium complex B .

Below is a visualization of this dual catalytic process.

Sonogashira_Mechanism Dual Catalytic Cycle of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (A) pd_ox Ar-Pd(II)L₂-I (B) pd0->pd_ox Oxidative Addition (Ar-I) alkyne H-C≡CR' pd_trans Ar-Pd(II)L₂-C≡CR' (C) pd_ox->pd_trans product Ar-C≡CR' pd_trans->product Reductive Elimination cu_cat Cu(I)I pd_trans->cu_cat Regenerates Cu(I) cu_alkyne π-Alkyne-Cu Complex cu_acetylide Cu(I)-C≡CR' (F) cu_alkyne->cu_acetylide cu_acetylide->pd_ox Transfers Acetylide alkyne->cu_alkyne Coordination

Caption: The interconnected Palladium and Copper catalytic cycles.

Optimizing Reaction Conditions: A Parameter Guide

The success of the Sonogashira coupling hinges on the careful selection of several key parameters. For N-(4-iodophenyl)benzamide derivatives, the high reactivity of the C-I bond provides significant flexibility.

Parameter Recommended Choice(s) Rationale & Expert Insights
Palladium Precatalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd₂(dba)₃PdCl₂(PPh₃)₂ is often preferred due to its higher stability compared to Pd(PPh₃)₄.[3][6] Catalyst loading is typically low (0.5-5 mol%).
Ligand PPh₃ (often included in precatalyst), dppf, XPhosFor aryl iodides, PPh₃ is usually sufficient. If reactivity is low, more electron-rich and bulky ligands like XPhos can accelerate the oxidative addition step.[3][8]
Copper Co-catalyst Copper(I) Iodide (CuI)CuI is essential for the classic Sonogashira, enabling milder conditions (room temperature).[1][3] Loading is typically 1-10 mol%. Caution: Copper can promote oxidative homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[8]
Base Triethylamine (TEA), Diisopropylamine (DIPA), PiperidineAn amine base is required to neutralize the HI byproduct and facilitate the deprotonation of the alkyne.[1][6] It can often be used as the solvent or co-solvent.
Solvent THF, DMF, Toluene, Dioxane, or neat Amine BaseThe solvent must be anhydrous and thoroughly degassed to prevent catalyst decomposition and side reactions.[6][8] DMF is a good polar aprotic choice for solubility.[9]
Temperature Room Temperature (20-25°C) to 50°CThe high reactivity of aryl iodides means the reaction often proceeds efficiently at room temperature.[1][3] Gentle heating may be applied if the reaction is sluggish.
Atmosphere Inert (Nitrogen or Argon)A strictly inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst and to suppress copper-mediated alkyne homocoupling.[6][8]

Detailed Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of N-(4-iodophenyl)benzamide with phenylacetylene.

Reagents & Materials:

  • N-(4-iodophenyl)benzamide (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Standard Schlenk line or glovebox equipment

  • TLC plates, silica gel for chromatography

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add N-(4-iodophenyl)benzamide (e.g., 1.0 mmol, 349 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent and Base Addition: Using anhydrous syringes, add degassed THF (5 mL) followed by degassed triethylamine (3 mL). Stir the mixture at room temperature; it should appear as a yellow-to-light-brown suspension.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 132 µL) dropwise to the stirring mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS, observing the consumption of the N-(4-iodophenyl)benzamide starting material. The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a short pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-(phenylethynyl)phenyl)benzamide.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to resolving them.

Troubleshooting_Workflow start Low or No Product Yield q1 Is the reaction atmosphere strictly inert? start->q1 s1 Improve degassing procedure. Use Schlenk line or glovebox. Check for leaks. q1->s1 No q2 Are catalysts and reagents fresh and active? q1->q2 Yes s1->q2 s2 Use fresh Pd catalyst and CuI. Ensure reagents are pure and anhydrous. Distill amine base if necessary. q2->s2 No q3 Is significant alkyne homocoupling observed? q2->q3 Yes s2->q3 s3 Reduce CuI loading (to 1-2 mol%). Add alkyne slowly via syringe pump. Ensure rigorous O₂ exclusion. q3->s3 Yes q4 Is palladium black precipitating? q3->q4 No s3->q4 s4 Use high-purity, dry solvents. Consider a different solvent (e.g., Toluene instead of THF). Ensure temperature is not too high. q4->s4 Yes end Reaction Optimized q4->end No s4->end

Caption: A systematic workflow for troubleshooting low product yield.

Problem Potential Cause(s) Recommended Solution(s)
No reaction / Low conversion 1. Catalyst deactivation (Pd or Cu).2. Presence of oxygen.3. Impure reagents or solvents.1. Use a fresh batch of palladium catalyst and copper(I) iodide.[6][8]2. Ensure all solvents and the amine base are rigorously degassed.[8]3. Purify starting materials if their quality is suspect.
Significant alkyne homocoupling (Glaser product) 1. Reaction exposed to oxygen.2. High concentration of copper(I) catalyst.1. Perform the reaction under a strictly inert atmosphere.[6][8]2. Reduce the amount of CuI to the minimum effective level (e.g., 1-2 mol%).3. Add the terminal alkyne slowly to the reaction mixture to keep its instantaneous concentration low.[8][10]4. Consider a copper-free protocol.
Formation of palladium black 1. Decomposition of the Pd(0) catalyst.2. Impurities in the solvent or reagents.1. Ensure high-purity, anhydrous, and oxygen-free solvents and reagents are used.[6]2. Some solvents, like THF, may anecdotally promote this; consider switching to toluene or DMF.[6][11]
Reaction stalls 1. Insufficient base.2. Low reactivity of a specific substrate.1. Ensure the amine base is in sufficient excess to act as both a base and acid scavenger.2. For less reactive partners, consider a more electron-rich/bulky phosphine ligand (e.g., dppf) to accelerate oxidative addition.[8]

The Copper-Free Sonogashira Variant

To circumvent the primary drawback of the classic method—copper-mediated alkyne homocoupling—copper-free protocols have been developed.[12][13] These methods are particularly advantageous in syntheses where the di-yne byproduct is difficult to separate.

Causality: In the absence of copper, the deprotonation of the terminal alkyne relies solely on the amine or other base present.[14] This process is generally less efficient, meaning these reactions may require more forcing conditions, such as higher temperatures or stronger bases, and often benefit from more sophisticated, electron-rich palladium-ligand systems to facilitate the overall catalytic cycle.[6][15] A mild protocol for aryl iodides has been developed using PdCl₂ in water with pyrrolidine as the base, demonstrating the versatility of copper-free systems.[15]

References

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. (2020, June 19). Vedantu. Retrieved February 24, 2026, from [Link]

  • Mori, A., et al. (2004). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 69(25), 8633–8641. Retrieved February 24, 2026, from [Link]

  • Nikoshvili, L. Z., et al. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions, 86, 271-276. Retrieved February 24, 2026, from [Link]

  • Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. (2025, August 9). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3). Beilstein Journal of Organic Chemistry, 18, 269–291. Retrieved February 24, 2026, from [Link]

  • Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. (2024, June 28). MDPI. Retrieved February 24, 2026, from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI. Retrieved February 24, 2026, from [Link]

  • Iron‐Catalyzed Sonogashira Type Cross‐Coupling Reaction of Aryl Iodides with Terminal Alkynes in Water under Aerobic Conditions. (2016, March 1). R Discovery. Retrieved February 24, 2026, from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Copper-free Sonogashira coupling. (2008, August 15). The chemical reaction database. Retrieved February 24, 2026, from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). RSC Advances, 13(8), 5195–5218. Retrieved February 24, 2026, from [Link]

  • Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit. Retrieved February 24, 2026, from [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Retrieved February 24, 2026, from [Link]

  • What is the best procedure for Sonogashira coupling?. (2014, May 1). ResearchGate. Retrieved February 24, 2026, from [Link]

Sources

Heck reaction functionalization of 2,6-difluoro-N-(4-iodophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2,6-Difluoro-N-(4-iodophenyl)benzamide via Mizoroki-Heck Cross-Coupling

Executive Summary & Chemical Context

This guide details the protocol for the functionalization of 2,6-difluoro-N-(4-iodophenyl)benzamide (referred to herein as Substrate A ) using the Mizoroki-Heck reaction.

Substrate A represents a "privileged scaffold" in medicinal chemistry. The 2,6-difluorobenzamide moiety is a validated pharmacophore found in inhibitors of bacterial cell division (FtsZ), insecticides (chitin synthesis inhibitors), and anti-viral agents. The para-iodoaniline terminus serves as a high-reactivity handle for rapid diversification via Palladium-catalyzed cross-coupling, allowing the introduction of vinyl, acrylate, or styrenyl groups to modulate lipophilicity and target engagement.

Key Chemical Challenges:

  • Solubility: The 2,6-difluoro substitution and amide backbone create strong intermolecular hydrogen bonding, reducing solubility in non-polar solvents.

  • Amide Proton Acidity: The N-H proton (pKa ~14-15) can be deprotonated by strong bases, potentially leading to N-arylation side reactions if conditions are not controlled.

  • Steric Crowding: The 2,6-difluoro "ortho-effect" locks the benzamide conformation, which stabilizes the molecule but requires forcing conditions for initial synthesis.

Pre-Cursor Synthesis (Reference Protocol)

Before initiating the Heck reaction, ensure high-purity Substrate A .

  • Reagents: 2,6-Difluorobenzoyl chloride (1.1 equiv), 4-iodoaniline (1.0 equiv), DIPEA (1.5 equiv).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Conditions: 0°C to RT, 4 hours.

  • Workup: The product typically precipitates. Filter, wash with 1N HCl (to remove unreacted aniline) and hexanes. Recrystallize from EtOH if necessary.

  • Target Purity: >98% (HPLC) is critical to prevent catalyst poisoning by residual aniline.

Mizoroki-Heck Reaction Protocol

This protocol utilizes a Phosphine-Ligand Modified Palladium(II) system. Aryl iodides are highly reactive in the oxidative addition step, allowing us to use standard Pd(OAc)₂/PPh₃ conditions. However, to accommodate the amide functionality and solubility profile, we utilize polar aprotic solvents.

Reagents & Materials
ComponentRoleEquivalentsNotes
Substrate A Electrophile1.0Dried in vacuo >4h
Methyl Acrylate Olefin Partner1.5 - 2.0Excess compensates for polymerization
Pd(OAc)₂ Pre-catalyst0.02 - 0.05 (2-5 mol%)High purity grade
Triphenylphosphine (PPh₃) Ligand0.10 (10 mol%)Maintain 1:2 to 1:4 Pd:L ratio
Triethylamine (Et₃N) Base2.5Acts as HI scavenger
DMF or DMAc Solvent[0.2 M]Anhydrous, degassed
Step-by-Step Procedure
  • Inert Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon or Nitrogen.

  • Catalyst Pre-complexation (Critical Step):

    • Add Pd(OAc)₂ and PPh₃ to the flask.

    • Add 50% of the solvent volume.

    • Stir at Room Temperature (RT) for 15 minutes. Observation: Solution should turn from orange/red to bright yellow, indicating the formation of active Pd(0)-phosphine species.

  • Substrate Addition:

    • Add Substrate A and the remaining solvent. Ensure complete dissolution (gentle warming to 40°C may be required due to the difluorobenzamide motif).

  • Reagent Addition:

    • Add Triethylamine via syringe.

    • Add Methyl Acrylate (or chosen alkene) dropwise.

  • Reaction:

    • Heat the system to 90°C .

    • Monitor via TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS every 2 hours.

    • Typical Reaction Time: 4–12 hours.

  • Workup (Amide-Specific):

    • Cool to RT.

    • Precipitation Method: Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring. The hydrophobic product should precipitate.

    • Filter the solid.[1] Wash with water (to remove Et₃N salts) and cold methanol (to remove phosphine oxide).

    • Alternative: If no precipitate forms, extract with EtOAc, wash with brine (3x to remove DMF), dry over Na₂SO₄, and concentrate.

Mechanistic Pathway & Visualization

The reaction follows the classic Pd(0)/Pd(II) catalytic cycle.[2][3] The high reactivity of the C-I bond facilitates rapid Oxidative Addition, often making the Migratory Insertion the turnover-limiting step (TOLS) depending on the alkene's electronics.

HeckCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-I to Pd) Pd0->OxAdd + Substrate A Complex1 Pd(II)-Ar-I Complex OxAdd->Complex1 Coord Alkene Coordination Complex1->Coord + Alkene Insert Migratory Insertion (Carbopalladation) Coord->Insert BetaElim Beta-Hydride Elimination Insert->BetaElim RedElim Base-Assisted Reductive Elimination BetaElim->RedElim Release Product Product Functionalized Benzamide BetaElim->Product RedElim->Pd0 Regeneration (- Et3N*HI)

Caption: Catalytic cycle for the Heck functionalization of 2,6-difluoro-N-(4-iodophenyl)benzamide. The cycle initiates with Pd(0), traverses oxidative addition of the aryl iodide, and concludes with base-mediated regeneration.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Pd Black Formation Catalyst decomposition ("death") before turnover.Increase Ligand:Pd ratio to 4:1. Ensure strict O₂ exclusion. Lower temp to 80°C.
Low Conversion Poor solubility of Substrate A.Switch solvent to NMP (N-methyl-2-pyrrolidone). Increase temp to 110°C.
De-iodination (Ar-H) Beta-hydride elimination from alkyl-Pd species without coupling.Ensure solvent is anhydrous. Switch base to Ag₂CO₃ (silver effect) or add Tetrabutylammonium chloride (TBAC) as a phase transfer additive.
Isomerization Double bond migration in product.Reduce reaction time. Lower temperature. Isomerization is thermodynamically driven.

References

  • Mechanistic Foundations: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[3] Chemical Reviews. Link

  • Nobel Lecture: Heck, R. F. (2010).[2] Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. Link

  • Benzamide Synthesis Context: Fun, H. K., et al. (2010).[4] N-(4-Cyanophenyl)-2,6-difluorobenzamide.[4] Acta Crystallographica Section E. Link

  • Amide Tolerance in Heck: Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons. (General Reference for functional group tolerance).
  • Solubility Data: PubChem Compound Summary for 2,6-Difluorobenzamide. Link

Sources

Probing Bacterial Cell Division: Application and Protocols for the FtsZ Inhibitor 2,6-difluoro-N-(4-iodophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Achilles' Heel of Bacterial Proliferation

The escalating crisis of antibiotic resistance necessitates the exploration of novel antibacterial targets.[1] One of the most promising avenues of research is the inhibition of bacterial cell division, a fundamental process for bacterial survival and propagation.[2] At the heart of this intricate process lies the Filamentous temperature-sensitive protein Z (FtsZ), a prokaryotic homolog of eukaryotic tubulin.[3] FtsZ is a highly conserved GTPase that polymerizes to form the Z-ring at the future division site, serving as a scaffold for the assembly of the divisome complex, which ultimately leads to cell septation and the formation of two daughter cells.[4] The essential and highly conserved nature of FtsZ across a broad spectrum of bacterial species makes it an attractive target for the development of new antimicrobial agents.[2][5]

This technical guide provides a comprehensive overview of the use of 2,6-difluoro-N-(4-iodophenyl)benzamide as a chemical probe to investigate and inhibit FtsZ function. This compound belongs to the 2,6-difluorobenzamide class of FtsZ inhibitors, which have demonstrated potent antibacterial activity, particularly against Gram-positive pathogens.[5][6] This document will detail the presumed mechanism of action, provide in-depth protocols for its characterization, and offer guidance on data interpretation for researchers in microbiology, drug discovery, and chemical biology.

Mechanism of Action: Disrupting the Dynamic Dance of FtsZ Polymerization

The 2,6-difluorobenzamide scaffold is known to allosterically inhibit FtsZ function. Rather than competing with GTP at the nucleotide-binding site, these inhibitors are believed to bind to a cleft on the FtsZ protein, a site analogous to the taxol-binding pocket on tubulin. This binding event is thought to hyper-stabilize FtsZ polymers, disrupting the dynamic equilibrium of polymerization and depolymerization that is crucial for the proper function of the Z-ring.[3] This aberrant stabilization of FtsZ filaments leads to a cessation of cell division, resulting in filamentation of rod-shaped bacteria and ultimately, cell death.

Visualizing the Pathway and Experimental Approach

To better understand the mechanism of inhibition and the experimental workflow for characterizing this probe, the following diagrams are provided.

FtsZ_Inhibition_Pathway cluster_0 Bacterial Cell Division cluster_1 Inhibitor Action FtsZ_monomers FtsZ Monomers (GDP-bound) GTP_exchange GTP Exchange FtsZ_monomers->GTP_exchange GDP -> GTP FtsZ_GTP FtsZ Monomers (GTP-bound) GTP_exchange->FtsZ_GTP Polymerization Polymerization FtsZ_GTP->Polymerization Protofilaments FtsZ Protofilaments Polymerization->Protofilaments Z_ring Z-Ring Assembly Protofilaments->Z_ring GTP_hydrolysis GTP_hydrolysis Protofilaments->GTP_hydrolysis GTP Hydrolysis (Depolymerization) Divisome Divisome Recruitment Z_ring->Divisome Septation Septation & Cell Division Divisome->Septation Inhibitor 2,6-difluoro-N- (4-iodophenyl)benzamide Inhibitor->Protofilaments Binds & Hyper-stabilizes GTP_hydrolysis->FtsZ_monomers

Caption: Mechanism of FtsZ inhibition by 2,6-difluoro-N-(4-iodophenyl)benzamide.

Experimental_Workflow cluster_0 Experimental Characterization cluster_1 In Vitro cluster_2 In Vivo / In Cellulo Synthesis Probe Synthesis Biochemical_Assays Biochemical Assays Synthesis->Biochemical_Assays Cell_Based_Assays Cell-Based Assays Synthesis->Cell_Based_Assays Polymerization_Assay FtsZ Polymerization Assay (Light Scattering) Biochemical_Assays->Polymerization_Assay GTPase_Assay GTPase Activity Assay Biochemical_Assays->GTPase_Assay MIC_Determination Minimum Inhibitory Concentration (MIC) Cell_Based_Assays->MIC_Determination Cell_Morphology Cell Morphology Analysis (Microscopy) Cell_Based_Assays->Cell_Morphology Data_Analysis Data Analysis & Interpretation Polymerization_Assay->Data_Analysis GTPase_Assay->Data_Analysis MIC_Determination->Data_Analysis Cell_Morphology->Data_Analysis

Caption: Workflow for characterizing the FtsZ inhibitor probe.

Quantitative Data on Structurally Related FtsZ Inhibitors

While specific IC₅₀ and MIC values for 2,6-difluoro-N-(4-iodophenyl)benzamide are not extensively reported, the following table presents data for closely related 2,6-difluorobenzamide derivatives. This information serves as a valuable benchmark for predicting the potential activity of the iodo-derivative.

Compound ClassAssayTarget Organism/ProteinActivity MetricValue (µg/mL)Reference
3-Chloroalkoxy-2,6-difluorobenzamidesAntibacterialBacillus subtilisMIC0.25 - 1[5]
3-Bromoalkoxy-2,6-difluorobenzamidesAntibacterialBacillus subtilisMIC0.25 - 1[5]
3-Chloroalkoxy-2,6-difluorobenzamidesAntibacterialStaphylococcus aureus (susceptible & resistant)MIC< 10[5]
3-Bromoalkoxy-2,6-difluorobenzamidesAntibacterialStaphylococcus aureus (susceptible & resistant)MIC< 10[5]
2,6-Difluorobenzamide DerivativesFtsZ GTPase InhibitionStaphylococcus aureus FtsZIC₅₀38[7]
2,6-Difluorobenzamide DerivativesAntibacterialStaphylococcus aureus (MSSA)MIC1 - 8[7]
2,6-Difluorobenzamide DerivativesAntibacterialStaphylococcus aureus (MRSA)MIC4[7]

Note: The provided data is for structurally similar compounds and should be used for comparative purposes only. The actual activity of 2,6-difluoro-N-(4-iodophenyl)benzamide may vary.

Experimental Protocols

Protocol 1: Synthesis of 2,6-difluoro-N-(4-iodophenyl)benzamide

This protocol is adapted from a general method for the synthesis of N-aryl benzamides and may require optimization.[8]

Materials:

  • 2,6-difluorobenzoyl chloride

  • 4-iodoaniline

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-iodoaniline (1.0 eq) in anhydrous DCM.

  • Add TEA or DIPEA (1.2 - 1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve 2,6-difluorobenzoyl chloride (1.1 eq) in anhydrous DCM.

  • Slowly add the 2,6-difluorobenzoyl chloride solution to the 4-iodoaniline solution dropwise over 15-20 minutes with continuous stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 2,6-difluoro-N-(4-iodophenyl)benzamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: FtsZ Polymerization Assay (Light Scattering)

This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in 90° light scattering.

Materials:

  • Purified FtsZ protein (from the organism of interest)

  • Polymerization buffer (e.g., 50 mM MES-NaOH, pH 6.5, 50 mM KCl, 10 mM MgCl₂)

  • GTP stock solution (10 mM in polymerization buffer)

  • 2,6-difluoro-N-(4-iodophenyl)benzamide stock solution (in DMSO)

  • Fluorometer or spectrophotometer with a 90° light scattering module

  • Cuvettes

Procedure:

  • Prepare a reaction mixture containing FtsZ (e.g., 10 µM) in polymerization buffer.

  • Add varying concentrations of 2,6-difluoro-N-(4-iodophenyl)benzamide to the reaction mixture. Include a DMSO control.

  • Incubate the mixture at the desired temperature (e.g., 37°C) for 5-10 minutes.

  • Place the cuvette in the fluorometer and record a baseline reading (excitation and emission wavelengths typically around 350-400 nm).

  • Initiate polymerization by adding GTP to a final concentration of 1 mM.

  • Immediately start recording the light scattering signal over time (e.g., for 10-20 minutes).

  • Plot the light scattering intensity versus time. The initial rate of polymerization or the steady-state signal can be used to determine the effect of the inhibitor.

  • To determine the IC₅₀ value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

Protocol 3: FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization and depolymerization dynamics. A common method is the malachite green assay, which detects the release of inorganic phosphate (Pi).

Materials:

  • Purified FtsZ protein

  • Polymerization buffer

  • GTP stock solution

  • 2,6-difluoro-N-(4-iodophenyl)benzamide stock solution (in DMSO)

  • Malachite green reagent

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a standard curve using the phosphate standard solution.

  • In a 96-well plate, set up reaction mixtures containing FtsZ (e.g., 5 µM) in polymerization buffer with varying concentrations of the inhibitor. Include a DMSO control.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding GTP (final concentration 1 mM) to each well.

  • Incubate the reaction for a set period (e.g., 15-30 minutes) at 37°C.

  • Stop the reaction by adding the malachite green reagent to each well.

  • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measure the absorbance at ~620-650 nm using a microplate reader.

  • Calculate the amount of Pi released using the phosphate standard curve.

  • Determine the GTPase activity and calculate the percentage of inhibition for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

This cell-based assay determines the lowest concentration of the inhibitor that prevents visible growth of a bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • 2,6-difluoro-N-(4-iodophenyl)benzamide stock solution (in DMSO)

  • Sterile 96-well microplates

  • Bacterial inoculum prepared to a standard density (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the inhibitor in the growth medium in the wells of a 96-well plate.

  • Include a positive control (no inhibitor) and a negative control (no bacteria).

  • Inoculate each well (except the negative control) with the prepared bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the inhibitor in which no visible growth is observed.

Data Interpretation and Troubleshooting

  • Inconsistent Assay Results: Ensure accurate protein concentration determination and consistent pipetting. Check the activity of the FtsZ protein, as it can be prone to aggregation or loss of activity upon storage.

  • High Background in Light Scattering: Centrifuge the FtsZ protein solution immediately before use to remove any pre-formed aggregates. Ensure the buffer is filtered.

  • Precipitation of the Inhibitor: The lipophilic nature of the inhibitor may cause it to precipitate at higher concentrations. Check the solubility limits in the assay buffer and adjust the DMSO concentration if necessary (typically keeping it below 1-2%).

  • Discrepancy between Biochemical and Cellular Activity: Differences between IC₅₀ and MIC values can be attributed to factors such as cell permeability, efflux pump activity, and off-target effects. Further studies, such as cell morphology analysis and testing against efflux pump-deficient strains, can provide additional insights.

Conclusion

2,6-difluoro-N-(4-iodophenyl)benzamide represents a valuable chemical probe for studying the critical role of FtsZ in bacterial cell division. Its mechanism of action, centered on the hyper-stabilization of FtsZ polymers, offers a compelling strategy for antibacterial development. The protocols detailed in this guide provide a robust framework for researchers to characterize the activity of this and other FtsZ inhibitors, contributing to the urgent quest for new classes of antibiotics to combat the growing threat of antimicrobial resistance.

References

  • Straniero, V., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. ChemMedChem, 12(15), 1238-1251. Available at: [Link]

  • Google Patents. (2006). CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.
  • CAS Common Chemistry. (n.d.). N-[[[4-[[[(E)-[(4-Chlorophenyl)cyclopropylmethylene]amino]oxy]methyl]phenyl]amino]carbonyl]-2,6-difluorobenzamide. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2017). 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. Available at: [Link]

  • Bi, F., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 958-962. Available at: [Link]

  • Bi, F., et al. (2016). Synthesis and Biological Evaluation of Novel FtsZ-targeted 3-arylalkoxy-2,6-difluorobenzamides as Potential Antimicrobial Agents. Chemical Biology & Drug Design, 87(2), 275-281. Available at: [Link]

  • Semantic Scholar. (2020). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Available at: [Link]

  • Artigot, G., et al. (2022). The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. International Journal of Molecular Sciences, 23(15), 8443. Available at: [Link]

  • MDPI. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Available at: [Link]

  • Panda, D., & Sourirajan, A. (2022). Targeting the Achilles Heel of FtsZ: The Interdomain Cleft. Frontiers in Molecular Biosciences, 9, 863951. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,6-Difluoro-N-(4-iodophenyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process Optimization & Application Support Subject: Troubleshooting Low Yields in Sterically Hindered Amide Couplings Reference ID: CAS-122987-01-3-OPT

Executive Summary & Diagnostic Flowchart

The Problem: Synthesis of 2,6-difluoro-N-(4-iodophenyl)benzamide presents a "perfect storm" of synthetic challenges. You are attempting to couple a sterically hindered electrophile (2,6-difluorobenzoyl chloride) with an electron-deficient nucleophile (4-iodoaniline).

The Reality: Standard Schotten-Baumann conditions (aqueous base/biphasic) often fail here because the rate of hydrolysis of the acid chloride competes aggressively with the slow nucleophilic attack of the deactivated aniline.

Use the following decision tree to diagnose your current yield issues before proceeding to the protocols.

TroubleshootingFlow Start Low Yield (<50%) CheckSM Is Starting Material (SM) Remaining? Start->CheckSM CheckColor Is Crude Product Purple/Violet? CheckSM->CheckColor No (SM Consumed) CheckHydrolysis Is 2,6-Difluorobenzoic Acid Present? CheckSM->CheckHydrolysis Yes (SM Persists) Action_Force Issue: Low Reactivity Solution: Switch to Anhydrous High-Temp Protocol (See Protocol A) CheckColor->Action_Force No (Clean but low mass) Action_Wash Issue: Iodine Decomposition Solution: Na2S2O3 Wash + Light Protection CheckColor->Action_Wash Yes CheckHydrolysis->Action_Force No Action_Dry Issue: Chloride Hydrolysis Solution: Dry Solvents + Inert Atmosphere CheckHydrolysis->Action_Dry Yes

Figure 1: Diagnostic logic for identifying yield loss mechanisms in hindered benzamide synthesis.

The "Steric-Electronic Wall": Why This Reaction Fails

To improve yield, you must understand the molecular geometry fighting against you.

  • The Ortho-Effect (Sterics): The two fluorine atoms at the 2,6-positions of the benzoyl ring create a "shield" around the carbonyl carbon. This blocks the trajectory of the incoming amine, requiring higher activation energy.

  • Deactivated Nucleophile (Electronics): The iodine atom on the aniline is electron-withdrawing (inductive effect), reducing the electron density on the nitrogen lone pair. This makes 4-iodoaniline a "lazy" nucleophile.

The Solution: Nucleophilic Catalysis (The "Push") You cannot rely on passive coupling. You must use DMAP (4-Dimethylaminopyridine) . DMAP attacks the hindered acid chloride first, forming a highly reactive N-acylpyridinium intermediate. This intermediate projects the carbonyl group away from the steric bulk of the fluorine atoms, making it accessible to the weak aniline nucleophile.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Acid Chloride Route)

Recommended for: Scale-up (>1g) and maximum conversion.

Reagents:

  • 2,6-Difluorobenzoyl chloride (1.2 equiv)

  • 4-Iodoaniline (1.0 equiv)

  • Triethylamine (TEA) or DIPEA (2.5 equiv) — Base

  • DMAP (0.1 - 0.2 equiv) — Critical Catalyst

  • DCM (Dichloromethane) — Solvent (Anhydrous)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve 4-iodoaniline (1.0 eq), TEA (2.5 eq), and DMAP (0.1 eq) in anhydrous DCM. Cool to 0°C.

  • Addition: Add 2,6-difluorobenzoyl chloride (1.2 eq) dropwise. Do not dump it in. The exotherm must be controlled to prevent iodine liberation.

  • The "Kick": Allow to warm to room temperature.

    • Checkpoint: If TLC shows remaining aniline after 4 hours, reflux the DCM (40°C) for 2 hours. The thermal energy helps overcome the fluorine steric shield.

  • Quench: Add saturated NaHCO₃.

  • Iodine Scavenging (Crucial): Wash the organic layer with 10% Sodium Thiosulfate (Na₂S₂O₃) solution. This reduces any free iodine (purple) back to iodide (colorless), preventing product degradation.

  • Purification: Recrystallize from Ethanol/Water or EtOAc/Hexanes.

Protocol B: The "Modern Alternative" (Coupling Reagents)

Recommended for: Small scale (<100mg) or if Acid Chloride is degraded.

Reagents:

  • 2,6-Difluorobenzoic acid (1.0 equiv)

  • 4-Iodoaniline (1.1 equiv)

  • T3P (Propylphosphonic anhydride) (50% in EtOAc, 1.5 equiv)

  • Pyridine (3.0 equiv)

  • EtOAc or THF (Anhydrous)

Why T3P? T3P is exceptionally good at coupling sterically hindered amines/acids because it acts as a water scavenger and drives the equilibrium forward without the harsh acidity of acid chlorides.

Step-by-Step:

  • Dissolve acid and amine in EtOAc.

  • Add Pyridine.

  • Add T3P solution dropwise at 0°C.

  • Stir at Room Temp for 12h.

  • Wash with water, 1N HCl, and NaHCO₃.

Comparative Data: Solvent & Base Effects[1]

We have aggregated typical yield data for this specific structural class (ortho-difluoro benzamides with halo-anilines).

Solvent SystemBaseCatalystTempTypical YieldNotes
DCM (Anhydrous) TEA DMAP (10%) Reflux (40°C) 85-92% Recommended. Best balance of solubility and reactivity.
THF/Water (Schotten-Baumann)Na₂CO₃None0°C -> RT35-45%Fails due to hydrolysis of chloride before coupling.
ToluenePyridineNoneReflux (110°C)60-70%High temp degrades the iodo-aniline (purple color).
DMFDIPEAHATURT75-80%Good alternative, but removing DMF is difficult.

Troubleshooting FAQ

Q: My reaction mixture turned dark purple/violet. Is my product ruined? A: Not necessarily. The purple color indicates free Iodine (I₂), caused by the homolytic cleavage of the C-I bond, likely due to light exposure or excessive heat.

  • Fix: Immediately wash the organic phase with 10% Sodium Thiosulfate .

  • Prevention: Wrap your reaction flask in aluminum foil to exclude light.

Q: I see a white precipitate forming immediately upon addition of the acid chloride. Is this product? A: Likely not. This is usually the amine hydrochloride salt (Triethylamine-HCl). This is normal. Your product will likely remain soluble in DCM or precipitate much later. Do not filter this out until the reaction is complete and you have performed an aqueous wash.

Q: The 2,6-difluorobenzoyl chloride smokes when I open the bottle. Is it still good? A: "Smoking" is HCl gas releasing upon contact with moist air. If it contains white solids, it has hydrolyzed to the acid.

  • Test: Take a small aliquot, react with excess methanol. Check GC/TLC for the methyl ester vs. the methyl ether. If significant acid is present, add SOCl₂ (Thionyl Chloride) and reflux for 1 hour to regenerate the acid chloride in situ before adding the amine.

Q: Can I use EDC/NHS coupling? A: It is not recommended. Carbodiimide intermediates are often too bulky to effectively activate the ortho-difluoro acid for attack by a weak amine. The Acid Chloride + DMAP route is kinetically superior for this specific steric profile.

References

  • Steric Hindrance in Amide Coupling

    • Title: The Synthesis of Sterically Hindered Amides.[1][2][3][4]

    • Source:Chimia (2011).
    • Context: Discusses the limitations of standard coupling and the necessity of activated intermediates for bulky substr
  • Iodine Scavenging Protocols

    • Title: Workup for Removing Bromine or Iodine.[5][6][7]

    • Source: University of Rochester, Dept. of Chemistry.
    • Context: Standard operating procedure for using Sodium Thiosulfate to reduce free iodine in organic workups.
  • DMAP Catalysis Mechanism

    • Title: Nucleophilic Catalysis by 4-(Dimethylamino)pyridine (DMAP).
    • Source:Journal of Chemical Educ
    • Context: Establishes the N-acylpyridinium mechanism essential for overcoming the 2,6-difluoro steric block.
    • (Representative link for mechanism)

  • T3P Coupling for Hindered Systems

    • Title: Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Amides.
    • Source:Organic Process Research & Development.
    • Context: Validates T3P as a superior reagent for low-epimerization and hindered couplings compared to H

Sources

Technical Support Center: Troubleshooting Deiodination Side Reactions in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting deiodination side reactions in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the unwanted removal of iodine from their starting materials, a common challenge that can significantly impact reaction efficiency and product purity. Here, we provide in-depth technical guidance, field-proven insights, and actionable protocols to help you diagnose and mitigate this problematic side reaction.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem in palladium catalysis?

A: Deiodination is the chemical process where an iodine atom is removed from a molecule and replaced by a hydrogen atom. In the context of palladium-catalyzed cross-coupling reactions, this is an undesired side reaction that consumes your aryl iodide starting material, leading to the formation of a deiodinated byproduct. This not only reduces the yield of your desired product but also introduces impurities that can be challenging to separate, complicating your downstream processing and purification steps. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making aryl iodides particularly susceptible to this side reaction under various catalytic conditions.[1][2]

Q2: What are the primary mechanistic pathways that lead to deiodination?

A: Deiodination in palladium catalysis can occur through several mechanistic pathways. One of the most common is a reductive cleavage process. After the initial oxidative addition of the aryl iodide to the Pd(0) catalyst, the resulting Ar-Pd(II)-I intermediate can undergo a reaction with a hydride source in the mixture. This hydride can originate from various components, including the solvent (e.g., alcohols), the base (especially those with β-hydrogens), or even additives.[3][4][5][6] Subsequent reductive elimination of Ar-H regenerates the Pd(0) catalyst and releases the deiodinated byproduct. Another potential pathway involves β-hydride elimination , particularly when using alkyl-containing reagents, where a hydride from the alkyl group is transferred to the palladium center, which can then reductively eliminate with the aryl group.[7][8][9][10]

Q3: How do reaction parameters like temperature, solvent, and base influence deiodination?

A:

  • Temperature: Higher reaction temperatures can promote the homolytic cleavage of the C-I bond, which can initiate radical pathways leading to deiodination.[1][2] It is generally advisable to run the reaction at the lowest effective temperature.[1][11]

  • Solvent: The choice of solvent can have a significant impact. Protic solvents like alcohols can act as hydride donors, promoting deiodination.[4][11] Aprotic solvents such as toluene, dioxane, or DMF are often preferred.[11][12] However, even aprotic solvents can sometimes participate in side reactions, so careful selection is key.

  • Base: The base plays a crucial role in regenerating the active Pd(0) catalyst but can also be a source of hydrides. Strong alkoxide bases (e.g., NaOtBu, KOMe) are more likely to promote deiodination compared to weaker inorganic bases like carbonates (K₂CO₃) or phosphates (K₃PO₄).[3][11][13]

Q4: Can the choice of palladium catalyst and ligand affect the extent of deiodination?

A: Absolutely. The ligand plays a critical role in modulating the reactivity of the palladium center. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step of the cross-coupling product, thereby minimizing the lifetime of intermediates that could lead to deiodination.[11] For instance, biarylphosphine ligands have been shown to be effective in suppressing this side reaction.[1] The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also influence the reaction, primarily in how efficiently the active Pd(0) species is generated.[14][15]

Visualizing the Competing Pathways

The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, highlighting the point at which the undesired deiodination pathway can diverge.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I ArPdI Ar-Pd(II)-I(L_n) OxAdd->ArPdI Transmetal Transmetalation (R-M) ArPdI->Transmetal R-M ArPdH Ar-Pd(II)-H(L_n) ArPdI->ArPdH ArPdR Ar-Pd(II)-R(L_n) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-R (Desired Product) RedElim->Product HydrideSource Hydride Source (e.g., Solvent, Base) HydrideSource->ArPdI Hydride Transfer DeiodinationPath Reductive Elimination (Deiodination) DeiodinationPath->Pd0 Regenerated Catalyst DeiodinatedProduct Ar-H (Byproduct) DeiodinationPath->DeiodinatedProduct ArPdH->DeiodinationPath

Caption: Catalytic cycle showing the deiodination side reaction.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting and minimizing deiodination in your palladium-catalyzed reactions.

Issue: Significant amount of deiodinated byproduct observed by GC-MS or NMR.
Step 1: Analyze Reaction Conditions

Carefully review your experimental setup, paying close attention to the following:

ParameterRecommendation to Minimize DeiodinationRationale
Temperature Lower the reaction temperature in 10-20°C increments.High temperatures can promote C-I bond cleavage.[1]
Base Switch to a weaker, non-nucleophilic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).Stronger bases, especially alkoxides, can act as hydride sources.[11]
Solvent Use an anhydrous, aprotic solvent (e.g., toluene, dioxane, THF).Protic solvents can be a source of hydrides.[4][11]
Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed.Prolonged reaction times can increase the likelihood of side reactions.[11]
Atmosphere Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).Oxygen can lead to catalyst degradation and the formation of species that may promote side reactions.[16]
Step 2: Modify the Catalytic System

If adjusting the reaction conditions is insufficient, the next step is to modify the catalyst and ligand.

ComponentSuggested ModificationRationale
Ligand Use a bulky, electron-rich phosphine ligand (e.g., a biarylphosphine like XPhos or SPhos).These ligands can accelerate the desired reductive elimination, outcompeting the deiodination pathway.[1][11]
Palladium Precursor If using a Pd(II) source, ensure efficient in-situ reduction to Pd(0).Incomplete reduction can lead to side reactions. Using a Pd(0) source like Pd₂(dba)₃ might be beneficial.[14][15]
Catalyst Loading While counterintuitive, sometimes a slightly higher catalyst loading can improve the rate of the desired reaction relative to the side reaction.This should be explored carefully as it can also increase the rate of side reactions.
Step 3: Consider Additives

In some cases, the use of specific additives can help suppress deiodination.

AdditivePurposeRationale
Halide Scavengers Additives like silver salts (e.g., Ag₂CO₃) can sometimes alter the reaction pathway.These are more commonly used to prevent olefin isomerization in Heck reactions but can influence the overall catalytic cycle.[17]
Phase-Transfer Catalysts Tetraalkylammonium salts (e.g., TBAB) can sometimes stabilize the catalyst.This is particularly relevant in "Jeffery conditions" for Heck reactions and can help prevent catalyst aggregation.[17]
Troubleshooting Flowchart

The following diagram provides a visual guide to the troubleshooting process.

G start Start: High Deiodination Observed check_conditions Step 1: Analyze Reaction Conditions (Temp, Base, Solvent, Time, Atmosphere) start->check_conditions lower_temp Lower Temperature check_conditions->lower_temp change_base Switch to Weaker Base (e.g., K₂CO₃, K₃PO₄) check_conditions->change_base change_solvent Use Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane) check_conditions->change_solvent optimize_time Optimize Reaction Time check_conditions->optimize_time check_inertness Ensure Strict Inert Atmosphere check_conditions->check_inertness evaluate1 Evaluate Deiodination Level lower_temp->evaluate1 change_base->evaluate1 change_solvent->evaluate1 optimize_time->evaluate1 check_inertness->evaluate1 modify_catalyst Step 2: Modify Catalytic System evaluate1->modify_catalyst Still High success Success: Deiodination Minimized evaluate1->success Acceptable change_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) modify_catalyst->change_ligand change_precatalyst Try Different Pd Precursor (e.g., Pd₂(dba)₃) modify_catalyst->change_precatalyst evaluate2 Evaluate Deiodination Level change_ligand->evaluate2 change_precatalyst->evaluate2 additives Step 3: Consider Additives (e.g., Halide Scavengers) evaluate2->additives Still High evaluate2->success Acceptable evaluate3 Evaluate Deiodination Level additives->evaluate3 evaluate3->success Acceptable consult Consult Literature for Substrate-Specific Solutions evaluate3->consult Still High

Caption: Troubleshooting workflow for deiodination.

Detailed Experimental Protocols

Protocol: Minimizing Deiodination in a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for minimizing deiodination in a typical Suzuki-Miyaura coupling of an electron-rich aryl iodide.

Reaction: Aryl Iodide + Arylboronic Acid -> Biaryl

Materials:

  • Aryl Iodide (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Reagent Preparation: In a glovebox, add the aryl iodide, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄ to the reaction flask equipped with a magnetic stir bar.

  • Solvent Addition: Remove the flask from the glovebox and add anhydrous, degassed toluene via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.

  • Inert Atmosphere: Seal the reaction vessel and ensure it is maintained under a positive pressure of inert gas for the duration of the reaction.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the aryl iodide and the formation of both the desired product and the deiodinated byproduct.

  • Work-up: Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Rationale for Choices in this Protocol:

  • XPhos: A bulky, electron-rich biarylphosphine ligand known to promote efficient cross-coupling and suppress side reactions.[11]

  • K₃PO₄: A weaker base compared to alkoxides, which is less likely to act as a hydride source.

  • Toluene: An anhydrous, aprotic solvent.

  • 80 °C: A moderate temperature to balance reaction rate with minimizing thermal decomposition and deiodination.

By following this structured troubleshooting approach and utilizing optimized protocols, you can significantly improve the outcome of your palladium-catalyzed reactions and minimize the frustrating side reaction of deiodination.

References

  • Bissember, A. C., Levina, A., & Fu, G. C. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(34), 14232–14237. [Link]

  • Organic Chemistry Portal. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Retrieved from [Link]

  • Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2002). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organometallics, 21(25), 5470–5472. [Link]

  • Bissember, A. C., Levina, A., & Fu, G. C. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. DSpace@MIT. [Link]

  • Wipf Group. (n.d.). The Synthetic & Mechanistic Organic Chemistry of Palladium. Retrieved from [Link]

  • Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • ResearchGate. (n.d.). Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. [Link]

  • Reddit. (2019, October 7). significant dehalogenation in stille coupling. r/Chempros. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. [Link]

  • Ghorai, S., & VJ, T. R. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(91), 10748-10750. [Link]

  • Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Abstracts of Papers of the American Chemical Society, 222, U380-U380. [Link]

  • Chen, M., & Buchwald, S. L. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Journal of the American Chemical Society, 138(25), 7949–7952. [Link]

  • Reddit. (2024, January 11). Spontaneous aryl iodide deiodination upon heating. r/Chempros. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 13C and 19F NMR Spectral Analysis of Difluorobenzamides

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison and analysis of ¹³C and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of difluorobenzamides. As a class of compounds with significant interest in medicinal chemistry and drug discovery, a thorough understanding of their structural features through advanced analytical techniques is paramount. This document will delve into the nuances of ¹³C and ¹⁹F NMR, offering experimental insights and data-driven comparisons to empower researchers in their analytical endeavors.

The strategic incorporation of fluorine atoms into bioactive molecules is a widely used strategy to enhance their pharmacological properties.[1] Difluorobenzamides, in particular, are prevalent motifs in various drug candidates. NMR spectroscopy stands as a powerful and indispensable tool for the unambiguous structural elucidation and conformational analysis of these fluorinated molecules.[2][3] The unique properties of the ¹⁹F nucleus, such as its 100% natural abundance, high gyromagnetic ratio, and wide chemical shift dispersion, make ¹⁹F NMR a highly sensitive and informative technique.[4][5][6] Concurrently, ¹³C NMR provides a detailed map of the carbon skeleton, and the interplay of through-bond couplings between ¹³C and ¹⁹F nuclei offers a wealth of structural information.

This guide will explore the intricacies of both ¹³C and ¹⁹F NMR spectral analysis, providing a comparative framework and practical experimental protocols.

Part 1: ¹³C NMR Spectral Analysis of Difluorobenzamides

The ¹³C NMR spectrum of a difluorobenzamide provides a direct view of the carbon framework. The chemical shifts of the carbon atoms are influenced by the electron-withdrawing nature of the fluorine atoms and the amide group. A key feature of the ¹³C NMR spectra of these compounds is the presence of carbon-fluorine (C-F) coupling, which splits the carbon signals into doublets, triplets, or more complex multiplets depending on the number of neighboring fluorine atoms.

Interpreting Chemical Shifts

The position of a ¹³C signal (chemical shift, δ) is primarily determined by the local electronic environment of the carbon atom.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons in difluorobenzamides are significantly affected by the position of the fluorine substituents. Carbons directly bonded to fluorine (ipso-carbons) experience a large downfield shift (deshielding) due to the high electronegativity of fluorine. Conversely, carbons at the ortho and para positions to the fluorine atoms typically show an upfield shift (shielding), while meta carbons are less affected.

  • Amide Carbonyl Carbon: The carbonyl carbon of the amide group typically resonates in the range of 160-170 ppm. Its chemical shift can be influenced by the nature of the substituents on the nitrogen and the aromatic ring.

The Power of ¹³C-¹⁹F Coupling Constants (ⁿJCF)

The through-bond scalar coupling between ¹³C and ¹⁹F nuclei provides invaluable information for structural assignment. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the two nuclei.

  • One-Bond Coupling (¹JCF): This is the largest C-F coupling, typically in the range of 240-260 Hz for carbons directly attached to fluorine.[7] This large coupling constant is a definitive indicator of a direct C-F bond.

  • Two-Bond Coupling (²JCF): The coupling between a fluorine atom and a carbon two bonds away is also significant, generally ranging from 20-30 Hz.[7]

  • Three-Bond Coupling (³JCF): This coupling is typically smaller, in the range of 5-10 Hz.[7]

  • Long-Range Couplings (⁴JCF and beyond): Couplings over four or more bonds are also often observed and can be useful for confirming assignments, though they are generally smaller (2-4 Hz).[7][8]

The multiplicity of the carbon signals due to C-F coupling is a powerful tool for isomer differentiation. For example, a carbon situated between two fluorine atoms will appear as a triplet (or a doublet of doublets if the coupling constants are different).

Part 2: ¹⁹F NMR Spectral Analysis of Difluorobenzamides

¹⁹F NMR is an exceptionally sensitive technique for studying fluorinated compounds due to the favorable nuclear properties of the ¹⁹F isotope.[4][5] The large chemical shift range of ¹⁹F NMR, spanning over 800 ppm, minimizes signal overlap and provides high resolution.[4]

Understanding ¹⁹F Chemical Shifts

The chemical shift of a fluorine atom is highly sensitive to its electronic environment. In difluorobenzamides, the position of the fluorine atoms on the aromatic ring and the nature of the amide substituent will influence the ¹⁹F chemical shifts. Generally, fluorine chemical shifts in aromatic compounds are found in a specific region of the spectrum. For instance, in N-(2,3-Difluorophenyl)-2-fluorobenzamide, the fluorine peaks were observed at -114, -139, and -147 ppm.[9]

Solvent effects can also play a significant role in ¹⁹F chemical shifts and can be utilized to improve spectral resolution.[10][11][12]

Leveraging ¹⁹F-¹⁹F and ¹⁹F-¹H Coupling Constants

In addition to chemical shifts, spin-spin coupling between fluorine nuclei and between fluorine and proton nuclei provides crucial structural information.

  • ¹⁹F-¹⁹F Coupling (ⁿJFF): The coupling between two fluorine atoms can occur through bonds (scalar coupling) or through space (dipolar coupling). Through-bond coupling constants are dependent on the number of intervening bonds and the geometry of the molecule. Long-range ¹⁹F-¹⁹F couplings are commonly observed.[4]

  • ¹⁹F-¹H Coupling (ⁿJHF): Coupling between fluorine and protons is also frequently observed and can be very useful for assigning both the ¹H and ¹⁹F spectra. The magnitudes of these couplings depend on the number of bonds separating the nuclei.[13][14][15]

Part 3: Comparative Analysis and Data Interpretation

The complementary nature of ¹³C and ¹⁹F NMR spectroscopy provides a robust platform for the comprehensive analysis of difluorobenzamides. By combining the information from both techniques, researchers can confidently determine the substitution pattern, confirm the structure of isomers, and gain insights into the electronic properties of the molecule.

Isomer Differentiation

A key application of this dual-spectroscopic approach is the differentiation of positional isomers of difluorobenzamides. The distinct patterns of C-F and F-F couplings, along with the characteristic chemical shifts in both ¹³C and ¹⁹F NMR spectra, allow for the unambiguous assignment of each isomer. For example, the ¹³C NMR spectrum of a 2,4-difluorobenzamide derivative will show distinct coupling patterns for each aromatic carbon compared to a 2,6-difluorobenzamide or a 3,5-difluorobenzamide.[16][17]

Data Summary Table

The following table summarizes the expected NMR spectral data for a hypothetical difluorobenzamide, illustrating the type of information that can be extracted.

Parameter ¹³C NMR ¹⁹F NMR
Chemical Shift (δ) Aromatic region: 100-165 ppm; Carbonyl: ~165 ppmAromatic region: -100 to -150 ppm (relative to CFCl₃)
Multiplicity Singlets, doublets, doublet of doublets, triplets due to C-F couplingDoublets, triplets, or more complex patterns due to F-F and F-H coupling
Coupling Constants (J) ¹JCF: ~250 Hz; ²JCF: ~25 Hz; ³JCF: ~8 Hz³JFF, ⁴JFF, ⁵JFF: Variable, provides key structural information

Part 4: Experimental Protocols

Acquiring high-quality NMR data is crucial for accurate spectral analysis. The following provides a detailed, step-by-step methodology for key experiments.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of the difluorobenzamide sample.[7]

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7] The choice of solvent is critical as it can influence chemical shifts.[12][18]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Ensure the solution is homogeneous by gentle vortexing or inversion.

¹³C NMR Acquisition
  • Instrument Setup: Tune and match the ¹³C probe on the NMR spectrometer. Lock onto the deuterium signal of the solvent.

  • Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is typically used.

  • Key Parameters:

    • Pulse Angle: A 30° pulse angle is recommended to allow for a shorter relaxation delay.[7]

    • Acquisition Time (AQ): Set to approximately 1-2 seconds.[7]

    • Relaxation Delay (D1): A delay of 2 seconds is a good starting point.[7]

    • Number of Scans (NS): A significant number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[7]

¹⁹F NMR Acquisition
  • Instrument Setup: Tune and match the ¹⁹F probe.

  • Pulse Sequence: A simple one-pulse experiment is usually sufficient. Proton decoupling can be applied to simplify the spectra, but the coupled spectrum provides valuable ¹⁹F-¹H coupling information.

  • Key Parameters:

    • Spectral Width: Ensure the spectral width is large enough to encompass all fluorine signals.

    • Reference: Use an external or internal reference standard, such as CFCl₃ (trichlorofluoromethane), for accurate chemical shift referencing.[6]

Part 5: Visualization of Key Concepts

To further illustrate the principles discussed, the following diagrams visualize the experimental workflow and the key coupling interactions in a difluorobenzamide molecule.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer c13_acq 13C NMR Acquisition transfer->c13_acq f19_acq 19F NMR Acquisition transfer->f19_acq c13_analysis Analyze 13C Spectrum (δ, JCF) c13_acq->c13_analysis f19_analysis Analyze 19F Spectrum (δ, JFF, JHF) f19_acq->f19_analysis structure Structure Elucidation c13_analysis->structure f19_analysis->structure coupling_interactions C1 C C2 C-F C1->C2 C2->C1 ¹JCF C3 C C2->C3 C2->C3 ²JCF C4 C-F C2->C4 ³JFF C3->C4 C4->C3 ¹JCF C5 C C4->C5 C4->C5 ²JCF C6 C C5->C6 C6->C1 CO C=O C6->CO N N CO->N

Caption: Key through-bond couplings in a 2,4-difluorobenzamide.

Conclusion

The combined application of ¹³C and ¹⁹F NMR spectroscopy provides a powerful and comprehensive approach for the structural analysis of difluorobenzamides. The sensitivity and high resolution of ¹⁹F NMR, coupled with the detailed carbon framework information from ¹³C NMR and the intricate web of C-F and F-F couplings, offer an unparalleled level of structural detail. This guide has provided a framework for understanding and applying these techniques, from fundamental principles to practical experimental protocols. By leveraging the insights provided herein, researchers in drug discovery and development can confidently characterize these important fluorinated molecules, accelerating the pace of their research.

References

  • Dalvit, C., & Vulpetti, A. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC, NIH. [Link]

  • Zhang, C., et al. (2024). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

  • Baishya, B., et al. (2008). Simplifying the Complex 1H NMR Spectra of Fluorine-Substituted Benzamides by Spin System Filtering and Spin-State Selection. The Journal of Physical Chemistry A. [Link]

  • Baishya, B., et al. (2008). Simplifying the Complex 1H NMR Spectra of Fluorine-Substituted Benzamides by Spin System Filtering and Spin-State Selection: Multiple-Quantum−Single-Quantum Correlation. ACS Publications. [Link]

  • SciSpace. (2023). A beginner's guide to 19F NMR and its role in drug screening. [Link]

  • Li, H., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. [Link]

  • Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. [Link]

  • ResearchGate. (2025). (PDF) Applications of F-NMR in Fragment-Based Drug Discovery. [Link]

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A Comparative Analysis of the Biological Activities of 2,6-Difluoro and 2,4-Difluoro Benzamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for optimizing pharmacological properties. The difluorobenzamide moiety, in particular, has emerged as a privileged structural motif in a variety of biologically active compounds. This guide provides an in-depth technical comparison of the biological activities of two common isomers: 2,6-difluoro benzamides and 2,4-difluoro benzamides. We will delve into their distinct physicochemical properties, primary biological targets, and the mechanistic rationale behind their differential effects, supported by experimental data and detailed protocols.

The Influence of Fluorine Positioning: A Structural and Electronic Perspective

The substitution pattern of fluorine on the benzamide ring profoundly impacts the molecule's conformation, electronic distribution, and ultimately, its interaction with biological targets.

The 2,6-difluoro substitution pattern imposes significant steric hindrance, forcing the amide group out of the plane of the phenyl ring. This non-planar conformation can be crucial for fitting into specific binding pockets of target proteins and is a key factor in the high potency of many 2,6-difluorobenzamide derivatives.[1] The two ortho-fluorine atoms also create a strong electron-withdrawing effect, influencing the acidity of the amide proton and the molecule's overall electrostatic potential.

In contrast, the 2,4-difluoro substitution results in a different electronic and steric profile. While still electron-withdrawing, the lack of a second ortho-substituent allows for greater conformational flexibility of the amide bond. This can be advantageous for binding to different targets where a more planar conformation is preferred.

2,6-Difluoro Benzamides: Potent Inhibitors of Bacterial Cell Division and Calcium Signaling

The 2,6-difluorobenzamide scaffold has been extensively explored, leading to the discovery of potent inhibitors of two key cellular processes: bacterial cell division and store-operated calcium entry.

Inhibition of Bacterial FtsZ: A New Frontier in Antibiotics

A significant body of research has established 2,6-difluorobenzamide derivatives as potent inhibitors of the bacterial cell division protein FtsZ.[2][3][4][5] FtsZ, a homolog of eukaryotic tubulin, is essential for the formation of the Z-ring at the site of cell division.[3] Inhibition of FtsZ polymerization disrupts this process, leading to bacterial cell death. This mechanism of action represents a promising avenue for developing new antibiotics, particularly against drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[2]

The 2,6-difluoro substitution is critical for this activity. It induces a non-planar conformation of the benzamide that is thought to be optimal for binding to an allosteric site on the FtsZ protein.[1] This conformational restriction enhances the binding affinity and inhibitory potency compared to non-fluorinated or other di-fluorinated analogs.[1]

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
3-Chloroalkoxy-2,6-difluorobenzamideBacillus subtilis0.25-1[4]
3-Bromoalkoxy-2,6-difluorobenzamideBacillus subtilis0.25-1[4]
3-Alkyloxy-2,6-difluorobenzamideBacillus subtilis0.25-1[4]
Isopentyloxy-2,6-difluorobenzamideMRSA4[2]
Modulation of Store-Operated Calcium Entry (SOCE)

More recently, 2,6-difluorobenzamide derivatives have been identified as inhibitors of store-operated calcium channels (SOCs).[6][7] SOCE is a crucial Ca2+ entry pathway in non-excitable cells, and its dysregulation is implicated in various diseases, including cancer.[6][7] Certain 2,6-difluorobenzamide compounds have shown promising inhibitory effects on SOCE, suggesting their potential as therapeutic agents for diseases characterized by aberrant calcium signaling.[6]

Compound/DerivativeCell LineIC50Reference
MPT0M004Colorectal Cancer CellsNot specified, but prominent inhibitory ability[6][7]

2,4-Difluoro Benzamides: Emerging Players in Kinase Inhibition and Anticancer Research

While less explored than their 2,6-difluoro counterparts, 2,4-difluoro benzamides are gaining recognition for their potential in other therapeutic areas, particularly as kinase inhibitors for cancer therapy.

Kinase Inhibition: Targeting Key Regulators of Cell Growth

The 2,4-difluorophenyl moiety is a common feature in many potent and selective kinase inhibitors. While data specifically on simple 2,4-difluorobenzamides is limited, derivatives incorporating this motif have shown significant activity against various kinases involved in cancer progression, such as VEGFR-2.[8] The electronic properties of the 2,4-difluoro substitution pattern can contribute to favorable interactions within the ATP-binding pocket of kinases.

Compound/DerivativeTarget KinaseIC50 (nM)Reference
Pyrrolo[2,1-f][9]triazine derivativeVEGFR-2Low nanomolar[8]
Anticancer Activity

Several studies have reported the synthesis and evaluation of 2,4-difluorobenzamide-containing compounds with anticancer properties.[10][11][12][13] These compounds often exhibit cytotoxic effects against various cancer cell lines, with IC50 values in the micromolar to nanomolar range. The precise mechanism of action for many of these compounds is still under investigation but may involve the inhibition of multiple cellular targets.

Compound/DerivativeCancer Cell LineIC50 (µg/mL)Reference
Chalcone derivative with 2,4-dichlorobenzenesulfonamideAGS (gastric adenocarcinoma)0.89-9.63[10]
1,2,4-triazine sulfonamide derivativeDLD-1 (colon cancer)1.7 µM[12]

Comparative Analysis: Why the Isomeric Difference Matters

The distinct biological activities of 2,6- and 2,4-difluoro benzamides can be attributed to a combination of steric and electronic factors.

  • Conformational Rigidity vs. Flexibility: The hindered rotation of the amide bond in 2,6-difluoro benzamides pre-organizes the molecule into a conformation that is highly complementary to the allosteric binding site of FtsZ. This "conformational lock" is a key determinant of their potent antibacterial activity. In contrast, the greater conformational freedom of 2,4-difluoro benzamides may allow them to adapt to the more varied topographies of kinase ATP-binding sites.

  • Hydrogen Bonding and Electrostatic Interactions: The different placement of the electron-withdrawing fluorine atoms alters the electrostatic potential surface of the molecule. This, in turn, influences the strength and geometry of hydrogen bonds and other non-covalent interactions with target proteins, leading to differences in binding affinity and selectivity.

Experimental Protocols

To facilitate further research in this area, we provide outlines of key experimental protocols for assessing the biological activities discussed.

FtsZ Polymerization Assay

This assay is crucial for evaluating the inhibitory effect of compounds on FtsZ assembly.

FtsZ_Polymerization_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis FtsZ Purified FtsZ Protein Mix Incubate FtsZ, Buffer, and Compound FtsZ->Mix Buffer Polymerization Buffer (e.g., MES, pH 6.5) Buffer->Mix GTP GTP Stock Solution Initiate Add GTP to Initiate Polymerization GTP->Initiate Compound Test Compound Compound->Mix Mix->Initiate Monitor Monitor Polymerization (Light Scattering or Sedimentation) Initiate->Monitor Plot Plot Polymerization vs. Time Monitor->Plot IC50 Calculate IC50 Plot->IC50

Caption: Workflow for an FtsZ polymerization assay.

Detailed Steps:

  • Protein Purification: Purify FtsZ protein from E. coli or other relevant bacterial species.[14][15]

  • Reaction Setup: In a 96-well plate, mix purified FtsZ protein with polymerization buffer and varying concentrations of the test compound.[15]

  • Initiation: Initiate polymerization by adding GTP to each well.[15]

  • Monitoring: Monitor the increase in light scattering at 340 nm over time using a plate reader. Alternatively, a sedimentation assay followed by SDS-PAGE can be used to quantify the amount of polymerized FtsZ.[9][16]

  • Data Analysis: Plot the rate of polymerization against the compound concentration and determine the IC50 value.[17]

Store-Operated Calcium Entry (SOCE) Assay

This assay measures the influx of calcium into cells following the depletion of intracellular stores.

SOCE_Assay cluster_prep Cell Preparation cluster_assay Measurement cluster_analysis Data Analysis Cells Culture Cells Load Load with Ca2+ Indicator (e.g., Fura-2 AM) Cells->Load Buffer_Ca_Free Place cells in Ca2+-free buffer Load->Buffer_Ca_Free Deplete Add Thapsigargin to Deplete ER Ca2+ Stores Buffer_Ca_Free->Deplete Add_Compound Add Test Compound Deplete->Add_Compound Add_Ca Add Extracellular Ca2+ Add_Compound->Add_Ca Measure Measure Intracellular Ca2+ (Fluorescence Ratio) Add_Ca->Measure Plot_Ca Plot [Ca2+]i vs. Time Measure->Plot_Ca IC50_SOCE Calculate IC50 for SOCE Inhibition Plot_Ca->IC50_SOCE

Caption: General workflow for a store-operated calcium entry (SOCE) assay.

Detailed Steps:

  • Cell Culture and Loading: Culture the desired cell line and load with a calcium-sensitive fluorescent dye such as Fura-2 AM.[18]

  • Store Depletion: Place the cells in a calcium-free buffer and add thapsigargin to deplete the endoplasmic reticulum (ER) calcium stores.[18][19]

  • Compound Addition: Add the test compound at various concentrations.

  • Calcium Re-addition: Add a known concentration of extracellular calcium to initiate SOCE.

  • Measurement: Measure the change in intracellular calcium concentration over time by monitoring the fluorescence of the calcium indicator.[20]

  • Data Analysis: Quantify the extent of SOCE inhibition and calculate the IC50 value.

Conclusion and Future Directions

The isomeric substitution of fluorine atoms on the benzamide scaffold has a profound impact on biological activity, steering 2,6-difluoro derivatives towards potent antibacterial and SOCE inhibitory roles, while 2,4-difluoro analogs show promise as kinase inhibitors and anticancer agents. This divergence in activity underscores the critical importance of structure-based drug design and the nuanced effects of fluorine substitution.

Future research should focus on more direct, head-to-head comparisons of these and other difluorobenzamide isomers against a broad panel of biological targets. Such studies, coupled with detailed structural and computational analyses, will undoubtedly provide deeper insights into the structure-activity relationships of this versatile chemical scaffold and pave the way for the development of novel, highly selective therapeutic agents.

References

  • [Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][9]triazine-based VEGFR-2 kinase inhibitors - PubMed.]([Link])

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